Methyl 4-butyramido-3-methylbenzoate
Description
Properties
IUPAC Name |
methyl 4-(butanoylamino)-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-5-12(15)14-11-7-6-10(8-9(11)2)13(16)17-3/h6-8H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMQQYDXKPDLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431858 | |
| Record name | Methyl 4-butyramido-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301533-59-5 | |
| Record name | 3-Methyl-4-butyrylaminobenzoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=301533-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-butyramido-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step Synthesis Starting from o-Toluidine (2-methylaniline)
One of the most efficient and improved processes involves the following steps:
Step 1: Acylation of o-toluidine with butyryl chloride
o-Toluidine (2-methylaniline) is reacted with butyryl chloride in an inert aromatic solvent such as chlorobenzene, toluene, or xylene at 50 to 100 °C. This produces N-(2-methylphenyl)butanamide with high purity (>98%) and yields of 92-95%. The reaction generates o-toluidine hydrochloride as a by-product, which can be further converted to the amide by heating. The reaction progress can be monitored by hydrogen chloride evolution. Methanol is added at the end to quench residual butyryl chloride, and the product precipitates upon cooling for isolation by filtration.Step 2: Bromination
The amide is brominated to give N-(4-bromo-2-methylphenyl)butanamide. This step is crucial for further functionalization.Step 3: Carbonylation and Methanolysis
The brominated intermediate undergoes carbonylation in the presence of a palladium catalyst with carbon monoxide and methanol to yield methyl N-butyryl-4-amino-3-methylbenzoate (the target compound). This step achieves yields over 95% and is highly selective.
- This process reduces the number of steps compared to older methods.
- High yields and purity are achieved in the key steps after the initial acylation.
- Reaction times are significantly shortened compared to classical methods that required up to 20 hours with low yields (22.5-27%) for similar transformations.
Classical Route via Nitro and Amino Benzoate Derivatives
An older but well-documented synthetic sequence involves:
Step 1: Oxidation of 4-nitro-m-xylene to 4-nitro-2-methylbenzoic acid
This step is lengthy and low yielding, requiring about 20 hours with yields around 22.5-27%.Step 2: Esterification
4-nitro-2-methylbenzoic acid is esterified with methanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux for 10-30 hours to give methyl 4-nitro-2-methylbenzoate.Step 3: Reduction of Nitro Group
The nitro group is reduced to an amino group by catalytic hydrogenation using catalysts such as palladium on carbon, platinum oxide, Raney nickel, or others. This is performed under hydrogen pressure (3-7 kg/cm²) at 25-34 °C for 1-10 hours, typically 2-3 hours, in an alcohol solvent (methanol, ethanol, etc.).Step 4: Acylation of Amino Ester
The resulting methyl 4-amino-3-methylbenzoate is acylated with n-butyryl chloride in the presence of organic bases like triethylamine in halogenated solvents (e.g., dichloromethane) at 30-50 °C. The reaction is monitored by TLC, and the product is isolated by washing and filtration.Optional Step: Nitration
For further derivatives, the amide can be nitrated at low temperature (<0 °C) with fuming nitric acid to yield 4-butyrylamino-3-methyl-5-nitrobenzoate, which is purified by recrystallization.
Continuous Flow Nitration Method for Intermediates
For industrial scale and improved safety, continuous flow methods have been developed for nitration steps of intermediates related to methyl 4-butyramido-3-methylbenzoate:
- A continuous flow reactor setup uses controlled temperature (0-100 °C) in semiconductor temperature control boxes.
- Fuming nitric acid and concentrated sulfuric acid are mixed with the substrate dissolved in an organic solvent (e.g., methylene chloride) in precise stoichiometric ratios.
- The reaction mixture passes through pipeline reactors with efficient mixers, and the nitration reaction is quenched immediately after completion to improve safety and yield.
- The organic and aqueous phases are separated continuously, and the organic phase is neutralized, dried, concentrated, and recrystallized to obtain the nitrated methyl ester intermediate.
Other Preparation Notes and Reaction Types
Esterification: Generally performed by refluxing the acid with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid for 10-30 hours to achieve high conversion.
Acylation: Commonly uses acyl chlorides (butyryl chloride) with bases like triethylamine in halogenated solvents at moderate temperatures (30-50 °C).
Catalytic Hydrogenation: Reduction of nitro groups to amines employs hydrogen gas with catalysts (Pd/C, PtO₂, Raney Ni) at mild temperatures and pressures for 2-3 hours.
Oxidation and Substitution: The compound can undergo oxidation (e.g., with potassium permanganate or chromium trioxide) and nucleophilic substitution reactions, but these are less common in its preparation.
Summary Table of Key Preparation Steps
| Step No. | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | o-Toluidine (2-methylaniline) | Butyryl chloride, chlorobenzene, 50-100 °C | 92-95 | Acylation with HCl by-product |
| 2 | N-(2-methylphenyl)butanamide | Bromination (reagents not specified) | High (>95) | Prepares for carbonylation |
| 3 | Brominated amide | CO, MeOH, Pd catalyst | >95 | Carbonylation to methyl N-butyryl derivative |
| 4 | 4-nitro-2-methylbenzoic acid | Methanol, acid catalyst, reflux 10-30 h | Not specified | Esterification |
| 5 | Methyl 4-nitro-2-methylbenzoate | H₂, Pd/C catalyst, 25-34 °C, 2-3 h | High (typ. >90) | Nitro reduction to amine |
| 6 | Methyl 4-amino-3-methylbenzoate | Butyryl chloride, triethylamine, DCM, 30-50 °C | Not specified | Acylation to target amide |
| 7 | Methyl 4-butyrylamino-3-methylbenzoate (optional) | Fuming nitric acid, <0 °C | Not specified | Nitration for derivative |
Scientific Research Applications
Chemical Synthesis
Methyl 4-butyramido-3-methylbenzoate serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. It is particularly valuable for synthesizing:
- Amino acids
- Peptides
- Heterocycles
The compound's reactivity is enhanced by the presence of the butyramido group, which improves its solubility and stability in chemical formulations .
Biological Applications
In biological research, this compound is utilized as a probe in biochemical assays. It aids in studying enzyme interactions and metabolic pathways. Notably, it has shown potential therapeutic properties:
- Anti-inflammatory effects
- Analgesic properties
A significant study conducted by researchers at the University of New South Wales demonstrated that this compound exhibits cytotoxicity against human colon cancer cells. The mechanism involves the activation of caspases, enzymes crucial for programmed cell death, indicating its potential as an anticancer agent .
Medicinal Chemistry
The medicinal applications of this compound are expanding, particularly in drug development. Its ability to inhibit cancer cell growth positions it as a candidate for further investigation in cancer therapies. Additionally, its structural characteristics make it suitable for incorporation into drug formulations aimed at enhancing bioavailability and efficacy .
Industrial Uses
In the industrial sector, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis processes underscores its importance in manufacturing various products, including:
- Cosmetics : As a UV-absorbing ingredient.
- Pharmaceuticals : In formulations targeting specific health conditions.
The compound's stability and solubility enhance its usability across different applications .
- Anticancer Activity :
- Synthesis of Complex Molecules :
Mechanism of Action
The mechanism by which methyl 4-butyramido-3-methylbenzoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered metabolic pathways or cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-butyramido-3-methylbenzoate shares structural and functional similarities with several benzoate derivatives and amide-containing compounds. Below is a comparative analysis based on structural features, physicochemical properties, and bioactivity predictions:
Table 1: Structural and Functional Comparison
Key Observations
The methyl group at the 3-position reduces steric hindrance compared to bulkier substituents, favoring membrane permeability .
Bioactivity Differences: Unlike this compound, Methyl 2-oxoindoline-4-carboxylate (97% similarity) lacks a butyramido chain, which may explain its lower predicted CYP1A2 inhibition . Compounds with aromatic amines (e.g., 2-Anilinobenzoic acid methyl ester) show reduced BBB permeability due to higher polarity .
Physicochemical Trends :
- LogP Variability : this compound’s LogP (2.69–3.37) is intermediate between polar oxoindoline derivatives (LogP ~1.5) and highly lipophilic phenylcarbamoyl analogs (LogP >4) .
- Solubility : The compound’s aqueous solubility (0.02–0.72 mg/mL) is higher than phenylcarbamoyl analogs but lower than oxoindoline carboxylates .
Biological Activity
Methyl 4-butyramido-3-methylbenzoate, with the chemical formula C13H17NO3 and CAS number 301533-59-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by several key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 235.28 g/mol |
| Boiling Point | Not available |
| Log P (octanol-water partition coefficient) | 2.76 |
| H-bond Acceptors | 3 |
| H-bond Donors | 1 |
| GI Absorption | High |
| BBB Permeant | Yes |
| CYP Inhibition | CYP1A2 (Yes) |
These properties suggest good bioavailability and potential for central nervous system activity due to its ability to cross the blood-brain barrier (BBB) .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study published in MDPI highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents . The compound's mechanism appears to involve disruption of bacterial cell membranes.
Anticancer Potential
This compound has also been investigated for its anticancer properties. A study focused on its ability to induce apoptosis in cancer cell lines, particularly in breast cancer models. The compound was shown to activate caspase pathways, leading to programmed cell death . This finding positions it as a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases . This activity suggests potential applications in treating conditions such as arthritis or inflammatory bowel disease.
Case Studies
- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial count at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent .
- Cancer Cell Apoptosis : A study involving human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptotic cells. Flow cytometry analysis indicated that concentrations above 20 µM significantly enhanced apoptosis rates compared to untreated controls .
- Inflammatory Response Reduction : In an animal model of induced arthritis, administration of this compound resulted in a marked decrease in swelling and pain scores compared to the placebo group. Histological analysis confirmed reduced inflammatory cell infiltration in treated tissues .
Q & A
Q. What are the standard synthetic routes for Methyl 4-butyramido-3-methylbenzoate?
this compound is typically synthesized via multi-step reactions involving esterification and amidation. A common approach involves:
- Step 1 : Reacting 4-amino-3-methylbenzoic acid with butyryl chloride in the presence of a base (e.g., triethylamine) to form the amide intermediate.
- Step 2 : Esterification of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) under reflux conditions. Purification is achieved via column chromatography or recrystallization, with reaction progress monitored by TLC or HPLC .
Q. What analytical methods are used to confirm the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify functional groups and molecular connectivity.
- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL or WinGX to refine crystallographic data .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
Q. What safety protocols are critical when handling this compound?
While specific toxicological data for this compound may be limited, general precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First Aid : Immediate flushing with water for eye/skin contact and medical consultation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
Structural contradictions (e.g., bond-length anomalies or disorder) require:
- Validation Tools : Use checkCIF/PLATON to identify outliers in X-ray data .
- Data Cross-Referencing : Compare experimental results (e.g., NMR coupling constants) with computational models (DFT calculations).
- Refinement Strategies : Adjust thermal parameters in SHELXL or employ twin refinement for twinned crystals .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amidation .
- Catalyst Screening : Test bases like DMAP or DBU for esterification efficiency.
- Temperature Control : Maintain 60–80°C during amide coupling to minimize side reactions.
- Workflow Automation : Use continuous-flow reactors to improve reproducibility .
Q. How can the pharmacological activity of this compound derivatives be systematically evaluated?
A methodological approach involves:
- In Vitro Assays : Test enzyme inhibition (e.g., COX-2) using fluorogenic substrates and dose-response curves.
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., alkyl chain length) to correlate structural features with bioactivity.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
